molecular formula C28H27ClFN3O4S B3014638 3-(2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 422289-04-1

3-(2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide

Cat. No.: B3014638
CAS No.: 422289-04-1
M. Wt: 556.05
InChI Key: VPEBXJLXUQTTGV-UHFFFAOYSA-N
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Description

3-(2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a useful research compound. Its molecular formula is C28H27ClFN3O4S and its molecular weight is 556.05. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClFN3O4S/c1-36-24-10-7-18(15-25(24)37-2)11-13-31-26(34)12-14-33-27(35)21-5-3-4-6-23(21)32-28(33)38-17-19-8-9-20(30)16-22(19)29/h3-10,15-16H,11-14,17H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEBXJLXUQTTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • A quinazoline core, which is known for various biological activities.
  • A thioether linkage with a 2-chloro-4-fluorobenzyl moiety that enhances its lipophilicity and potential receptor interactions.
  • An N-(3,4-dimethoxyphenethyl) substituent that may contribute to its pharmacological profile.

Anticancer Properties

Research indicates that quinazoline derivatives often exhibit anticancer properties. The presence of halogenated benzyl groups can enhance the interaction with cancer cell receptors. In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For instance, compounds structurally similar to the target compound have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) cells, indicating significant cytotoxic potential .

Antimicrobial Activity

The thioether group in this compound may confer antimicrobial properties. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth. For example, studies on quinazoline derivatives have reported activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound may also possess similar properties .

Neuroprotective Effects

Recent investigations into related compounds have revealed neuroprotective effects in models of neurological disorders. For instance, a study on a similar quinazoline derivative demonstrated its ability to modulate neurotransmitter levels and reduce oxidative stress in zebrafish models of epilepsy . This suggests that the target compound might also exhibit neuroprotective activity through similar mechanisms.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The halogenated phenyl group may enhance binding affinity to specific receptors involved in cell signaling pathways related to apoptosis and proliferation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases, which are critical in cancer cell proliferation.
  • Oxidative Stress Modulation : The compound may scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Research Findings

StudyFindings
In vitro cytotoxicity assaysSignificant inhibition of MCF-7 cell proliferation with IC50 values around 10 µM .
Antimicrobial screeningActivity against various bacterial strains; MIC values suggest potential therapeutic use .
Neuroprotective studiesModulation of neurotransmitter levels in zebrafish models; protective against oxidative stress-induced damage .

Case Studies

  • Breast Cancer Model : A study utilized a series of quinazoline derivatives to assess their cytotoxic effects on MCF-7 cells. The lead compound exhibited an IC50 value significantly lower than doxorubicin, indicating superior efficacy.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the target compound demonstrated notable antibacterial activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

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